Decachlorobiphenyl

Overview

Description

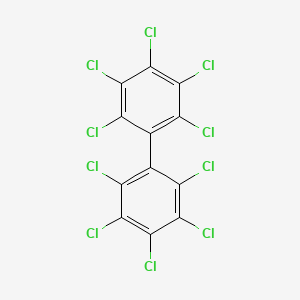

Decachlorobiphenyl is one of the 209 polychlorinated biphenyls congeners characterized by its high toxicity and chemical stability . It is produced by industrial activities .

Synthesis Analysis

This compound is produced by industrial activities . A possible strategy to eliminate this compound is by bacterial degradation . The strain Pseudomonas extremaustralis ADA-5 has been found to degrade 9.75% of available this compound, using it as a carbon source .Molecular Structure Analysis

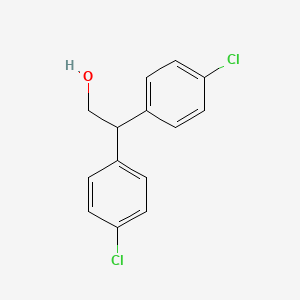

This compound has a molecular formula of C12Cl10 and a molecular weight of 498.66 .Chemical Reactions Analysis

This compound is characterized by its high toxicity and chemical stability . It is resistant to biodegradation, but some bacteria like Pseudomonas extremaustralis ADA-5 can degrade a small portion of it .Physical and Chemical Properties Analysis

This compound has a molecular weight of 498.66 . It is characterized by its lipophilicity, stability, and biomagnification .Scientific Research Applications

Biodegradation and Bioaccumulation

The biodegradation and bioaccumulation of DCB have been explored through the capabilities of native strains such as Pseudomonas extremaustralis ADA-5. This strain, isolated from worm intestines, demonstrates the potential to degrade a portion of DCB when used as a carbon source, accumulating a significant percentage of this pollutant in biomass. The interaction of DCB with bacterial membrane lipids indicates possible alterations in phospholipid composition, which may affect bacterial membrane integrity and functionality. Such findings highlight the potential of specific bacterial strains for bioremediation of environments contaminated with highly chlorinated compounds like DCB (López et al., 2021).

Vermicomposting for Removal

Vermicomposting has emerged as an effective strategy for the removal of DCB from contaminated sediments or soils. Studies involving the earthworm Eisenia fetida and amendments such as rabbit manure and peat moss have shown significant removal rates of DCB, demonstrating the efficiency of vermicomposting systems in dealing with recalcitrant pollutants. The process not only reduces the concentration of DCB but also seems to be safe for the earthworms involved, which bioaccumulate minimal amounts of DCB without apparent toxic effects (Villalobos-Maldonado et al., 2015).

Photochemical Transformation

The photochemical transformation of DCB under simulated solar irradiation has been examined, revealing that the presence of solid particles such as silica can enhance the degradation process. The generation of hydroxyl radicals and the subsequent stepwise hydrodechlorination and hydroxyl addition indicate a complex mechanism leading to the formation of lower chlorinated PCBs, hydroxylated PCBs (OH-PCBs), and chlorophenols. This research contributes significantly to our understanding of the fate of PCBs in the environment, particularly in the solids/air interface (Li et al., 2019).

Supercritical Water Oxidation

The destruction of DCB using supercritical water oxidation (SCWO) represents a promising approach for dealing with this pollutant. Research into the decomposition of DCB under SCWO conditions has shown high destruction rates, with the process enhanced by the presence of oxidizing conditions and catalytic agents like Na2CO3. This method not only effectively eliminates DCB but also reduces the corrosive impact on reactor materials, making it a viable option for the treatment of highly chlorinated biphenyls (Fang et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Decachlorobiphenyl, a member of the polychlorinated biphenyls (PCBs) family, primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons . Another significant target is the core circadian component PER1 , which is involved in the regulation of the circadian clock .

Biochemical Pathways

It’s known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription . More research is needed to fully elucidate the biochemical pathways affected by this compound.

Pharmacokinetics

Like other pcbs, this compound is known for its high chemical stability and lipophilicity These properties suggest that the compound may have a long half-life in the body and may accumulate in fatty tissues

Action Environment

It can bioaccumulate in animal tissue and biomagnify in food chains . Environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Decachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound has been found to have significant effects on cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . Due to its lipophilicity, this compound may cause damage to bacterial membranes and compromise cell survival .

Molecular Mechanism

This compound acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This includes the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

The biodegradation process of this compound is slow due to its high chemical stability . In a study, it was found that a strain of Pseudomonas extremaustralis had the ability to degrade 9.75% of available this compound, using it as a carbon source .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of PCBs can vary with different dosages. High doses of PCBs have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is absorbed via inhalation, oral, and dermal routes of exposure. It is transported in the blood, often bound to albumin. Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues, such as the liver, adipose, and skin .

Transport and Distribution

This compound, due to its lipophilic nature, tends to accumulate in lipid-rich tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature and its tendency to accumulate in lipid-rich tissues, it is likely that it may localize in lipid-rich areas of the cell .

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPZLFXDMAPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047541 | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-24-3 | |

| Record name | 2,2′,3,3′,4,4′, 5,5′,6,6′-Decachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8AL7T0ATT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decachlorobiphenyl (PCB-209) has the molecular formula C12Cl10 and a molecular weight of 498.7 g/mol. []

A: this compound can be characterized using techniques like gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS). Infrared (IR) spectroscopy can be used to confirm the identity of this compound by comparing its spectrum to a high-purity standard. [, , ]

A: this compound has a high melting point (364–365°C) and can be sublimed in a vacuum without decomposition. []

A: Under anaerobic conditions often found in buried sediments, this compound undergoes reductive dechlorination by bacteria, resulting in less chlorinated biphenyls. [] This process can be influenced by various factors and may not be consistent across different locations or depths within the same site. []

ANone: Yes, research shows that this compound can be degraded using various methods:

- Supercritical water oxidation: This method achieved complete destruction of this compound in laboratory settings. [, ]

- Catalytic reduction: Using a palladium catalyst and hydrogen in supercritical carbon dioxide, this compound was fully converted to dicyclohexyl. This method shows promise for detoxifying recalcitrant chlorinated aromatic compounds. []

- Metal oxide degradation: Magnesium oxide (MgO) demonstrated high catalytic activity in degrading this compound, achieving 98.9% degradation efficiency at 300 °C within 60 minutes. The degradation follows pseudo-first-order kinetics and involves hydrodechlorination, C-C bond breakage, and oxidative reactions. []

- Ionizing Radiation: Gamma (γ) radiation effectively dechlorinated this compound in aqueous solutions containing the surfactant Triton X-100. The dechlorination rate was directly proportional to the chlorine content of the PCB congener. []

- Photodegradation: While this compound itself doesn't readily undergo direct photolysis, its presence can influence the photodegradation pathways of other polychlorinated biphenyl congeners, leading to the formation of more toxic compounds. []

A: this compound is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment. [] It can bioaccumulate in organisms and potentially biomagnify up the food chain, posing risks to wildlife and human health. [, , ] Its presence in the environment, even at low concentrations, raises concerns due to its potential for long-term adverse effects. []

ANone: this compound can be quantified in environmental samples using various analytical techniques:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive method is widely used for detecting and quantifying this compound in various matrices. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of this compound based on its mass spectrum. [, , , ]

- High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS): This highly sensitive and selective technique offers precise identification and quantification of this compound, even at trace levels. []

- Perchlorination followed by GC-ECD: This method involves converting all polychlorinated biphenyls in a sample to this compound using a perchlorinating agent like antimony pentachloride (SbCl5). The resulting this compound is then quantified using GC-ECD. [, , , ]

A: this compound's high hydrophobicity poses challenges in extraction and analysis. [] Traditional methods might not accurately determine its concentration, especially in complex matrices like soil or biological tissues.

ANone: Researchers are exploring novel approaches to improve the analysis of this compound:

- Accelerated solvent extraction: This technique enhances the extraction efficiency of this compound from solid matrices like soil. []

- Slow-stirring method: This method allows for the reliable determination of the n-octanol/water partition coefficient (Pow), a crucial parameter for assessing the environmental fate of highly hydrophobic chemicals like this compound. []

- Use of internal standards: Incorporating internal standards like mirex or this compound in GC-MS analysis ensures accurate quantification and compensates for potential losses during sample preparation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

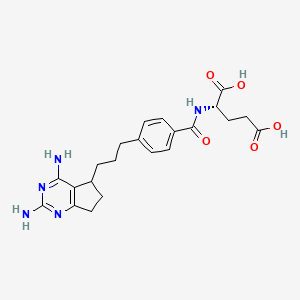

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)

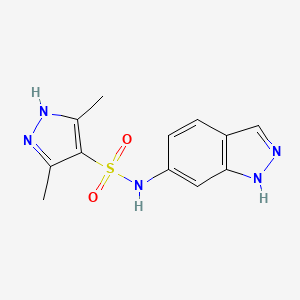

![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)

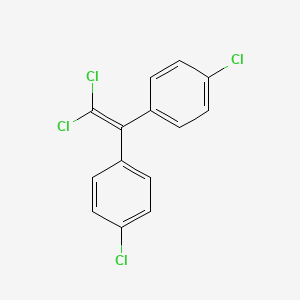

![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)